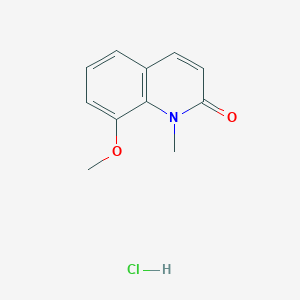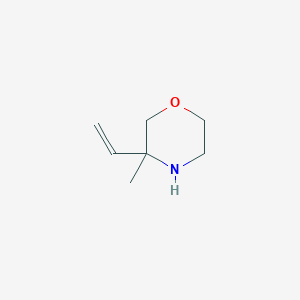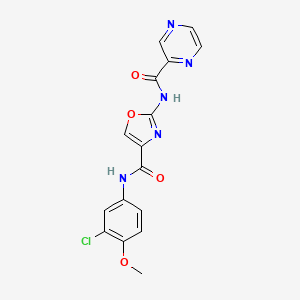
N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" is a derivative of pyrazine and oxazole rings with potential pharmacological properties. Although the exact compound is not directly studied in the provided papers, similar compounds with pyrazine and carboxamide groups have been synthesized and analyzed for their structural and biological properties. These compounds have shown a range of activities, including antiviral, antitumor, and nonlinear optical properties, which could suggest potential applications for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between different aromatic or heteroaromatic amines and carboxylic acids or isocyanates. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of an isocyanato compound with an amine followed by cyclization . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide".
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of similar compounds has been elucidated, revealing details such as dihedral angles between rings and the presence of hydrogen bonding interactions . These studies provide insights into the three-dimensional conformation of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the molecular electrostatic potential has been mapped to predict sites of electrophilic and nucleophilic attack . Furthermore, the hyperpolarizability values suggest a role in nonlinear optics, indicating that the molecules can participate in electron transfer reactions . These analyses are essential for predicting how "N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" might react under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational studies. The vibrational frequencies, hyperpolarizability, and frontier molecular orbitals (HOMO and LUMO) have been analyzed to understand the stability and electronic properties of the molecules . These properties are indicative of how the compound might interact with light or other electromagnetic fields, which is relevant for applications in optics and electronics.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazine derivatives and their analogs have been extensively explored due to their pharmacological potential. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their potential in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, Fedotov et al. (2022) detailed the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their chemical modification possibilities and significant pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activities
Research into the biological activities of pyrazine derivatives, including antimicrobial, antitumor, and antifungal activities, is a significant application area. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones showing antitumor and antimicrobial activities, indicating their potential in developing new therapeutic agents (Riyadh, 2011). The study on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles by Aghekyan et al. (2020) also exemplifies the antimicrobial potential of pyrazine analogs (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Antimycobacterial and Antiviral Properties
Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, providing insights into their effectiveness against Mycobacterium tuberculosis (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013). Additionally, Hebishy et al. (2020) demonstrated the remarkable antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, underlining the potential of pyrazine derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O4/c1-25-13-3-2-9(6-10(13)17)20-15(24)12-8-26-16(21-12)22-14(23)11-7-18-4-5-19-11/h2-8H,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQXKSSMZMTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
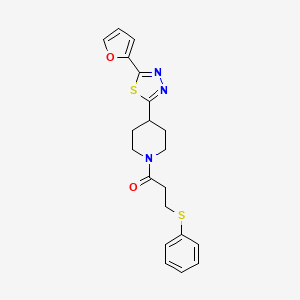
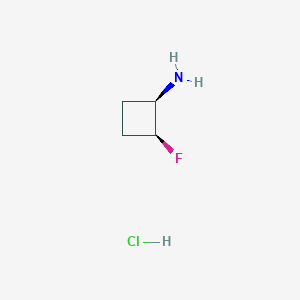

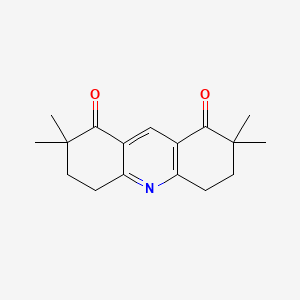
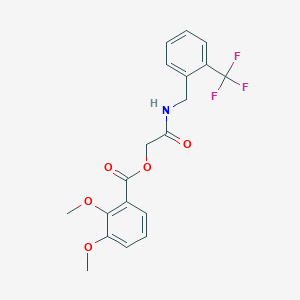

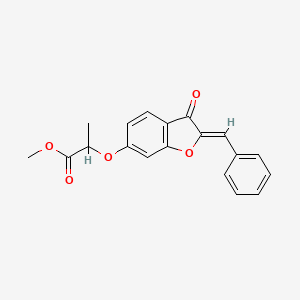
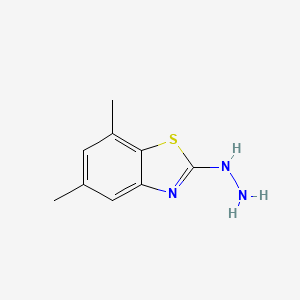
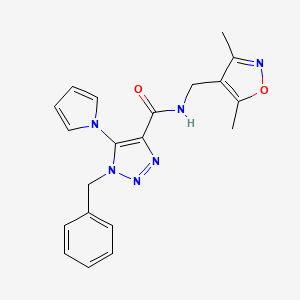
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)
